- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 2010, 12(7), 1556-1559
Cas no 96829-58-2 (Orlistat)
Orlistat è un principio attivo utilizzato nel trattamento dell'obesità e del sovrappeso, appartenente alla classe degli inibitori delle lipasi gastrointestinali. Agisce impedendo l'assorbimento dei grassi alimentari nel tratto digestivo, bloccando l'azione dell'enzima lipasi pancreatica. Ciò riduce l'assunzione di calorie derivanti dai lipidi di circa il 30%.
La sua selettività d'azione lo rende efficace senza influenzare il sistema nervoso centrale, minimizzando gli effetti collaterali sistemici. Viene impiegato in combinazione con una dieta ipocalorica, dimostrando un'efficacia clinicamente significativa nella perdita di peso a lungo termine. La sua struttura chimica (C₂₉H₅₃NO₅) lo rende resistente all'idrolisi, garantendo stabilità nel tratto gastrointestinale.
Studi evidenziano benefici aggiuntivi nel miglioramento dei parametri metabolici, come la riduzione del colesterolo LDL e della pressione arteriosa.
Orlistat structure
Product Name:Orlistat
Numero CAS:96829-58-2
MF:C29H53NO5
MW:495.73482966423
MDL:MFCD05662360
CID:61866
PubChem ID:3034010
Update Time:2025-07-30
Orlistat Proprietà chimiche e fisiche
Nomi e identificatori
-
- Orlistat
- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER
- RO-18-0647
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER
- (-)-TETRAHYDROLIPSTATIN
- XENICAL
- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)
- Orlipastat
- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,
- Orlistat, Tetrahydolipstat
- ORLIPASTATUM
- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester
- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester
- Orlistat Powder
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- 002
- Alli
- Ro 18-0647
- Tetrahydrolipstatin
- THLP
- (−)-Tetrahydrolipstatin
- Orlipastatum [INN-Latin]
- C29H53NO5
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
- Orlistat (Alli, Xenical)
- MLS002207022
- N-Formyl-L-le
- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)
- L
- Listata
- Ro 18-0647/002
- 96829-58-2
- MLS001423955
- ORLISTAT [MART.]
- NCGC00165856-14
- SW197481-2
- NSC 758881
- NCGC00165856-15
- AHLBNYSZXLDEJQ-FWEHEUNISA-N
- HSDB 7556
- Orlistat (Standard)
- Tox21_111437_1
- R-212
- ORLISTAT [JAN]
- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester
- SR-01000759417
- HMS3413P06
- BRD-K63343048-001-12-2
- Ro18-0647
- DB01083
- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester
- Ro-18-0647/002
- UNII-95M8R751W8
- HMS3677P06
- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone
- ORLISTAT [INN]
- s1629
- Q424163
- Q-201519
- HMS2051I08
- (-)-tetrahydrolipostatin
- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- 95M8R751W8
- tetrahydrolipastatin
- AB00639987-09
- CHEBI:94686
- ORLISTAT [USP-RS]
- ORLISTAT [ORANGE BOOK]
- CCG-100851
- SMR000466339
- NC00101
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
- MFCD05662360
- HY-B0218R
- NCGC00165856-01
- DTXCID40820067
- O0381
- CAS-96829-58-2
- ORLISTAT [VANDF]
- CS-0694775
- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-
- EN300-268136
- Orlistat, >=98%, solid
- BDBM24567
- 104872-04-0
- Ro-180647002
- BIDD:GT0853
- NCGC00095128-01
- Tetrahydrolipstatin;Ro-18-0647
- BCP0726000044
- DTXSID8023395
- NCGC00165856-03
- Ro-180647-002
- Orlistat [USAN:INN:BAN]
- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
- Xenical (TN)
- ORLISTAT [WHO-DD]
- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-
- SR-01000759417-5
- SCHEMBL16408
- ORLISTAT [EMA EPAR]
- ORLISTAT [MI]
- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate
- HB4009
- BRD-K63343048-001-13-0
- MLS000759448
- BO164179
- NCGC00165856-02
- HY-B0218
- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
- Tox21_111437
- SR-01000759417-7
- CHEMBL175247
- AB00639987_10
- NS00004788
- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate
- GTPL5277
- D04028
- Lipase Inhibitor, THL
- ORLISTAT [HSDB]
- BCP9001031
- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-
- ORLISTAT [USP MONOGRAPH]
- THL
- Z2379810072
- NSC-758881
- orlistatum
- Orlistat (JAN/USP/INN)
- R212
- ORLISTAT [USAN]
- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester
- Orlistat, United States Pharmacopeia (USP) Reference Standard
- KS-1183
- AKOS015894875
- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate
- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material
-
- MDL: MFCD05662360
- Inchi: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
- Chiave InChI: AHLBNYSZXLDEJQ-FWEHEUNISA-N
- Sorrisi: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C
- BRN: 3658031
Proprietà calcolate
- Massa esatta: 495.39200
- Massa monoisotopica: 495.392
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 23
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.7
- XLogP3: 10
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca
- Densità: 0.976
- Punto di fusione: 43.0 to 47.0 deg-C
- Punto di ebollizione: 615.9°C at 760 mmHg
- Punto di infiammabilità: 326.3 oC
- Indice di rifrazione: 1.469
- Solubilità: DMSO: 19 mg/mL
- PSA: 81.70000
- LogP: 7.90870
- Merck: 6869
- Rotazione specifica: -33 - -36° (c=1, CHCl3)
Orlistat Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- RTECS:OH3167600
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Orlistat Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0381-1G |
Orlistat |
96829-58-2 | >97.0%(HPLC)(N) | 1g |
¥790.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 100mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-250mg |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 250mg |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-25g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 25g |
¥461.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-1g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 1g |
¥74.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-5g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 5g |
¥129.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100g |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 100g |
¥1538.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S1629-10mM (1mL in DMSO) |
Orlistat (Ro 18-0647) |
96829-58-2 | 99.98% | 10mM (1mL in DMSO) |
¥1053.71 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1629-25mg |
Orlistat (Ro 18-0647) |
96829-58-2 | 99.98% | 25mg |
¥812.99 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1629-100mg |
Orlistat (Ro 18-0647) |
96829-58-2 | 99.98% | 100mg |
¥2187.46 | 2023-09-16 |
Orlistat Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Dichloromethane ; -10 - -5 °C; 1 h, -5 - 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ; 50 °C; 5 h, 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
Riferimento
- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 h, 0 °C → rt
Riferimento
- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations, Tetrahedron Letters, 2006, 47(29), 4995-4998
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate
Riferimento
- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin, Tetrahedron Letters, 2003, 44(44), 8051-8055
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
Riferimento
- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin, Journal of Organic Chemistry, 2012, 77(11), 4885-4901
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ; 15 °C
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
Riferimento
- Improved synthetic method of antiobesity agent Orlistat, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
- Method for preparing orlistat, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Benzenesulfonyl chloride , Hydrochloric acid Solvents: 1-Butanol , Pyridine ; rt; 20 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
Riferimento
- Preparation of orlistat and its intermediate, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 1999, 1(5), 753-755
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Riferimento
- A chiron approach to (-)-tetrahydrolipstatin, Synthesis, 2006, (22), 3888-3894
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Riferimento
- Process for preparation of Orlistat and intermediate, China, , ,
Orlistat Raw materials
- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester
- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-
- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium
- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid
- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone
- formic acid anhydride
- N-Formyl-L-leucine
- Lipstatin
Orlistat Preparation Products
Orlistat Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:96829-58-2)Orlistat
Numero d'ordine:sfd5769
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:96829-58-2)Orlistat
Numero d'ordine:A845645
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):325.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:96829-58-2)奥尔利司他
Numero d'ordine:LE26512725;LE1312
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:55
Prezzo ($):discuss personally
Email:18501500038@163.com
Orlistat Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
96829-58-2 (Orlistat) Prodotti correlati
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-61-6((S,R,R,R)-Orlistat)
- 111466-62-7((S,S,R,R)-Orlistat)
- 3234-28-4(1,2-epoxytetradecane)
- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)
- 6113-61-7(N-Formyl-L-leucine)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 96829-59-3(Lipstatin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)